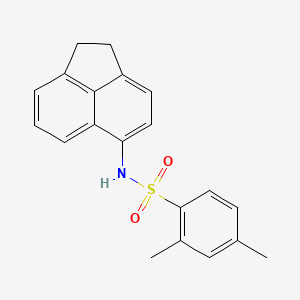![molecular formula C17H13Cl2N3O2 B5696774 3,4-dichloro-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5696774.png)
3,4-dichloro-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-dichloro-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide, also known as DMOB, is a chemical compound that has been widely used in scientific research due to its unique properties. It is a potent inhibitor of the hypoxia-inducible factor (HIF) pathway, which plays a crucial role in the regulation of cellular responses to low oxygen levels.
Mechanism of Action
3,4-dichloro-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide inhibits the HIF pathway by binding to the von Hippel-Lindau (VHL) protein, which is responsible for the ubiquitination and degradation of HIF-1α. This compound binding to VHL stabilizes the complex and promotes the degradation of HIF-1α, leading to the inhibition of downstream target genes. This compound has been shown to be a potent inhibitor of the HIF pathway, with an IC50 of less than 1 μM in various cell lines.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects in preclinical models. It has been shown to inhibit tumor growth in various cancer models, including breast cancer, pancreatic cancer, and glioblastoma. This compound has also been shown to have anti-inflammatory effects in models of acute lung injury, sepsis, and rheumatoid arthritis. In addition, this compound has been shown to have neuroprotective effects in models of ischemic stroke and traumatic brain injury.
Advantages and Limitations for Lab Experiments
3,4-dichloro-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide has several advantages for use in lab experiments. It is a potent and specific inhibitor of the HIF pathway, with minimal off-target effects. It is also relatively easy to synthesize and has good stability. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can limit its use in certain assays. In addition, this compound has not been extensively tested in clinical trials, and its safety profile in humans is not well understood.
Future Directions
There are several future directions for the use of 3,4-dichloro-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide in scientific research. One area of interest is the development of this compound analogs with improved solubility and pharmacokinetic properties. Another area of interest is the investigation of the role of the HIF pathway in various diseases, including cancer, ischemia, and inflammation. Finally, the use of this compound in combination with other therapies, such as chemotherapy and radiation therapy, is an area of active investigation. Overall, this compound has shown great promise as a tool for studying the HIF pathway and as a potential therapeutic agent for various diseases.
Synthesis Methods
The synthesis of 3,4-dichloro-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide involves the reaction of 3,4-dichlorobenzoyl chloride with N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amine in the presence of a base such as triethylamine. The reaction yields this compound as a white solid with a purity of over 95%. The synthesis method is relatively simple and can be easily scaled up for large-scale production.
Scientific Research Applications
3,4-dichloro-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide has been extensively used in scientific research as a tool to study the HIF pathway. The HIF pathway is a critical regulator of cellular responses to hypoxia, and its dysregulation has been linked to various diseases, including cancer, ischemia, and inflammation. This compound inhibits the HIF pathway by preventing the interaction between HIF-1α and its co-activators, leading to the degradation of HIF-1α and the inhibition of downstream target genes. This compound has been shown to have anti-tumor, anti-inflammatory, and neuroprotective effects in various preclinical models.
properties
IUPAC Name |
3,4-dichloro-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3O2/c1-22(17(23)12-7-8-13(18)14(19)9-12)10-15-20-16(21-24-15)11-5-3-2-4-6-11/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFOOBWROQZXDEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC(=NO1)C2=CC=CC=C2)C(=O)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(dimethylamino)ethyl]-N'-1-naphthylthiourea](/img/structure/B5696700.png)
![4-[(acetyloxy)imino]-3,6,6-trimethylbicyclo[3.1.0]hex-2-ene-2-carbonitrile](/img/structure/B5696712.png)
![N'-[(3,4,5-trimethoxybenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5696720.png)


![1-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}indoline](/img/structure/B5696742.png)
![N-(2-pyridinylmethyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5696750.png)
![5-[(3,5-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5696758.png)

![4-bromo-N'-[(3-thienylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5696770.png)
![1-[(4-bromo-2-methylphenoxy)acetyl]-4-methylpiperidine](/img/structure/B5696777.png)


